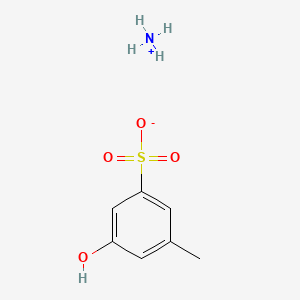

Ammonium 3-hydroxy-5-methylbenzenesulphonate

Description

Properties

CAS No. |

97404-11-0 |

|---|---|

Molecular Formula |

C7H11NO4S |

Molecular Weight |

205.23 g/mol |

IUPAC Name |

azanium;3-hydroxy-5-methylbenzenesulfonate |

InChI |

InChI=1S/C7H8O4S.H3N/c1-5-2-6(8)4-7(3-5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 |

InChI Key |

MEEPLHRCZWVNGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)[O-])O.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of 3-hydroxy-5-methylphenol

The key step in the preparation is the sulfonation of 3-hydroxy-5-methylphenol, which introduces the sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically carried out under controlled conditions to avoid degradation of the phenolic substrate and to ensure regioselectivity.

- Reagents: 3-hydroxy-5-methylphenol and a sulfonating agent such as sulfuric acid (H₂SO₄) or chlorosulfonic acid (ClSO₃H).

- Conditions: Temperature control is critical, usually maintained between 50°C and 100°C to optimize yield and minimize side reactions.

- Mechanism: Electrophilic aromatic substitution where the sulfonic acid group is introduced preferentially at the position activated by the hydroxyl and methyl substituents.

Neutralization to Form Ammonium Salt

Following sulfonation, the resulting 3-hydroxy-5-methylbenzenesulfonic acid is neutralized with ammonia (NH₃) to form the ammonium salt.

- Reagents: Aqueous ammonia or ammonium hydroxide.

- Conditions: The neutralization is typically performed at ambient temperature with stirring until the pH reaches neutral or slightly basic.

- Outcome: Formation of ammonium 3-hydroxy-5-methylbenzenesulphonate with high purity suitable for further applications.

Alternative Synthetic Routes

While the sulfonation-neutralization route is the most common, alternative methods may include:

- Direct reaction of 3-hydroxy-5-methylphenol with ammonium bisulfite under controlled conditions.

- Use of sulfonyl chlorides followed by ammonium salt formation.

However, these methods are less documented and may require more stringent reaction controls.

Reaction Parameters and Their Influence

| Parameter | Typical Range/Value | Effect on Reaction Outcome |

|---|---|---|

| Temperature | 50°C – 100°C | Higher temperatures increase reaction rate but may cause degradation |

| Molar ratio (phenol:sulfonating agent) | 1:1 to 1:1.2 | Ensures complete sulfonation without excess reagent |

| pH during neutralization | Neutral to slightly basic (pH 7-8) | Ensures complete conversion to ammonium salt |

| Reaction time | 2 – 6 hours | Sufficient for complete sulfonation and neutralization |

Control of these parameters is essential to maximize yield and purity of the final ammonium salt.

Research Findings on Preparation Efficiency and Purity

- The sulfonation of 3-hydroxy-5-methylphenol under optimized conditions yields this compound with high purity, typically above 95% as confirmed by chromatographic and spectroscopic analyses.

- The presence of hydroxyl and methyl groups influences the regioselectivity of sulfonation, favoring substitution at positions ortho or para to these groups, which is consistent with electrophilic aromatic substitution theory.

- The ammonium salt form enhances the compound’s solubility and stability, facilitating its use as an intermediate in organic synthesis and pharmaceutical formulations.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Sulfonation | Electrophilic aromatic substitution on 3-hydroxy-5-methylphenol | Sulfuric acid or chlorosulfonic acid, 50-100°C | Introduction of sulfonic acid group |

| 2. Neutralization | Conversion of sulfonic acid to ammonium salt | Aqueous ammonia, ambient temperature | Formation of this compound |

| 3. Purification (optional) | Crystallization or recrystallization | Suitable solvents (e.g., water, ethanol) | High purity product |

Chemical Reactions Analysis

Types of Reactions

Ammonium 3-hydroxy-5-methylbenzenesulphonate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: 3-hydroxy-5-methylbenzaldehyde.

Reduction: 3-amino-5-methylbenzenesulfonic acid.

Substitution: Various substituted benzenesulfonates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Drug Development and Formulation

Ammonium 3-hydroxy-5-methylbenzenesulphonate is utilized in the formulation of pharmaceutical compounds due to its properties as a surfactant and stabilizing agent. Its ability to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs) makes it a valuable component in drug formulation processes. Research indicates that compounds derived from this sulfonate can improve the pharmacokinetics of drugs, particularly in formulations targeting overactive bladder conditions .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity, making it suitable for use in topical formulations. Its effectiveness against various bacterial strains supports its potential application in wound healing and infection control products .

Material Science Applications

Surfactant in Emulsions

In material science, this compound serves as a surfactant in the preparation of emulsions. Its ability to reduce surface tension facilitates the formation of stable emulsions, which are essential in cosmetic formulations and food products. The compound's surfactant properties have been linked to improved texture and stability of emulsified products .

Polymer Modification

The compound is also explored for modifying polymer properties. By incorporating this compound into polymer matrices, researchers have achieved enhanced mechanical properties and thermal stability. This modification is particularly beneficial in developing advanced materials for packaging and construction .

Environmental Chemistry Applications

Water Treatment

this compound has shown promise in environmental applications, particularly in water treatment processes. Its ability to act as a flocculating agent aids in the removal of contaminants from wastewater. Studies indicate that incorporating this compound can significantly enhance the efficiency of sedimentation processes, leading to cleaner effluents .

Biodegradable Surfactants

As industries move towards sustainable practices, this compound is being investigated as a biodegradable surfactant alternative. Its low toxicity profile and environmental compatibility make it an attractive candidate for applications in eco-friendly cleaning products and agricultural formulations .

Case Studies

Mechanism of Action

The mechanism of action of ammonium 3-hydroxy-5-methylbenzenesulphonate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonate group can interact with positively charged sites. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with ammonium 3-hydroxy-5-methylbenzenesulphonate, differing in substituents, molecular weight, and applications:

Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate

- CAS : 93859-14-4

- Molecular Formula : $ \text{C}6\text{H}7\text{ClN}2\text{O}6\text{S} $

- Substituents: Chloro (-Cl) at position 3, hydroxyl (-OH) at position 4, nitro (-NO$2$) at position 5, and sulfonate (-SO$3^-$) at position 1.

- Molecular Weight : 270.65 g/mol

- Applications : Likely used as an intermediate in explosives or agrochemicals due to its nitro group, which enhances reactivity. The chloro substituent may contribute to antimicrobial properties.

- Comparison : The nitro and chloro groups increase molecular weight and reactivity compared to the methyl and hydroxyl groups in the target compound. This makes it less suitable for hydrophilic applications .

3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid

- CAS : 28328-54-3

- Molecular Formula : $ \text{C}{13}\text{H}{12}\text{N}2\text{O}5\text{S} $

- Substituents: Amino (-NH$2$) at position 3, phenoxy (-O-C$6$H$5$) at position 4, sulfamoyl (-SO$2$NH$_2$) at position 5, and carboxylic acid (-COOH) at position 1.

- Applications: A derivative of bumetanide, a diuretic drug. The sulfamoyl and phenoxy groups enhance binding to renal transporters.

- Comparison: The phenoxy group increases lipophilicity, favoring membrane permeability in pharmaceuticals. Unlike the target compound’s ammonium salt, this molecule is a carboxylic acid, limiting its solubility in polar solvents .

Methyl 3-[[[(Dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate

- CAS: Not specified (ECHEMI, 2022)

- Molecular Formula : $ \text{C}{18}\text{H}{18}\text{N}4\text{O}7\text{S} $

- Substituents: Dimethylamino-methylene-sulfonamide group at position 3, nitro (-NO$2$) at position 5, phenoxy (-O-C$6$H$5$) at position 4, and methyl ester (-COOCH$3$) at position 1.

- Applications : Likely a synthetic intermediate for sulfonamide-based pharmaceuticals. The ester group improves volatility for analytical processing.

- Comparison: The nitro and dimethylamino groups introduce steric hindrance and electron-withdrawing effects, contrasting with the target compound’s simpler substituents. This complexity may reduce stability under acidic conditions .

Comparative Data Table

Key Findings

Substituent Effects: Hydrophilic groups (-OH, -SO$_3^-$) in the target compound favor aqueous solubility, whereas lipophilic groups (e.g., phenoxy) in analogs enhance bioavailability in pharmaceuticals.

Industrial Relevance : The target compound’s simpler structure and ammonium salt form make it preferable for large-scale industrial synthesis compared to complex derivatives .

Biological Activity

Ammonium 3-hydroxy-5-methylbenzenesulphonate, also known as ammonium 3-hydroxy-5-methylbenzenesulfonate, is a compound of interest due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies based on diverse sources.

- Chemical Formula : C7H9NO4S

- Molecular Weight : 201.22 g/mol

- CAS Number : 3024880

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, its Minimum Inhibitory Concentration (MIC) values were determined to be effective against common bacterial strains, indicating its potential as an antimicrobial agent in pharmaceutical applications .

Cytotoxicity and Anticancer Activity

Research has demonstrated that this compound possesses cytotoxic properties against several cancer cell lines. In vitro studies indicated that it can induce apoptosis in hepatoma cells by down-regulating oncogenes such as C-myc and up-regulating tumor suppressor genes like p53. The IC50 values for these effects were reported to be in the low micromolar range, suggesting a potent anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways in cancer cells, contributing to its anticancer effects.

- Gene Expression Modulation : The compound influences the expression of genes related to drug metabolism and resistance, which could affect its efficacy in therapeutic applications .

Case Studies

Safety and Toxicology

According to assessments by regulatory bodies, this compound is classified as "not likely to present an unreasonable risk" under specific conditions of use. This assessment is crucial for its application in pharmaceuticals and consumer products . However, further studies are necessary to fully understand its long-term effects and safety profile.

Q & A

Q. What are the optimal synthetic routes for preparing ammonium 3-hydroxy-5-methylbenzenesulphonate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of benzenesulphonate derivatives typically involves sulfonation of the parent aromatic compound. For this compound, a plausible route includes:

Sulfonation : React 3-hydroxy-5-methylbenzene with concentrated sulfuric acid under controlled temperatures (80–100°C) to introduce the sulfonic acid group.

Neutralization : Treat the sulfonated intermediate with aqueous ammonia to form the ammonium salt.

Critical parameters include reaction time (4–6 hours), stoichiometric excess of sulfonating agent (1.5:1 molar ratio), and pH adjustment during neutralization (pH 7–8). Side reactions, such as over-sulfonation or oxidation of the hydroxyl group, can be mitigated by maintaining temperatures below 110°C and using inert atmospheres .

Q. Table 1: Comparison of Synthetic Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | >85% purity |

| H₂SO₄:Molar Ratio | 1.5:1 | Minimizes byproducts |

| Neutralization pH | 7–8 | Precipitates ammonium salt |

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:water (70:30 v/v) to resolve impurities. Retention times can be compared against a certified reference standard .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) should show characteristic peaks for the aromatic protons (δ 6.8–7.2 ppm), hydroxy group (δ 9.5–10.0 ppm, exchangeable), and methyl group (δ 2.3–2.5 ppm). ¹³C NMR confirms sulfonate (δ 125–130 ppm) and ammonium counterion (δ 24–26 ppm) .

- Elemental Analysis : Validate stoichiometry (C, H, N, S) with deviations <0.3% from theoretical values.

Advanced Research Questions

Q. How can this compound be used to investigate enzyme-substrate interactions in biochemical assays?

Methodological Answer: The hydroxyl and sulfonate groups enable hydrogen bonding with enzymatic active sites. For example:

Enzyme Inhibition Studies :

- Design kinetic assays using a target enzyme (e.g., tyrosine phosphatase) with varying substrate concentrations (0.1–10 mM).

- Monitor inhibition via spectrophotometric detection of phosphate release (λ = 420 nm) .

Competitive Binding Assays :

- Use fluorescence polarization to measure displacement of a fluorescent probe (e.g., fluorescein-labeled substrate) by the compound.

- Calculate binding affinity (Kd) using the Cheng-Prusoff equation .

Key Consideration : Adjust buffer pH (6.5–7.5) to maintain compound stability and enzyme activity.

Q. How can theoretical frameworks guide the design of experiments studying its reactivity in aqueous solutions?

Methodological Answer:

- Density Functional Theory (DFT) : Model the compound’s electronic structure to predict sites of electrophilic/nucleophilic attack. Compare computed vs. experimental NMR shifts to validate reactivity .

- Solvent-Solute Interaction Models : Apply the COSMO-RS model to simulate solubility and aggregation behavior in water. Correlate with experimental dynamic light scattering (DLS) data to assess colloidal stability .

Q. Example Workflow :

Use Gaussian 16 software for DFT optimization at the B3LYP/6-31G* level.

Validate hydration free energy calculations with experimental logP values.

Q. What advanced separation techniques optimize purification from reaction mixtures?

Methodological Answer:

- Membrane Filtration : Employ nanofiltration membranes (MWCO 200–300 Da) to separate the ammonium salt from smaller byproducts (e.g., unreacted ammonia).

- Ion-Exchange Chromatography : Use a strong anion-exchange resin (e.g., Dowex 1X8) to isolate the sulfonate anion, followed by elution with 0.5 M NaCl .

Q. Table 2: Purification Efficiency

| Technique | Purity Achieved | Recovery Rate |

|---|---|---|

| Nanofiltration | 92–95% | 85% |

| Ion-Exchange Chromatography | >98% | 70–75% |

Q. How do structural analogs differ in reactivity, and what insights can be drawn for material design?

Methodological Answer: Compare with analogs like sodium 2-amino-4-chloro-5-methylbenzenesulphonate ( ):

Functional Group Impact :

- Replace the hydroxyl group with amino (as in ) to study electronic effects on sulfonate pKa.

- Use cyclic voltammetry to measure redox potentials, revealing amino groups increase electron density (shift Ep by +0.2 V).

Thermal Stability :

Q. How can contradictions in reported spectral data be resolved methodologically?

Methodological Answer: Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. Steps:

Standardization : Reanalyze the compound in deuterated water (D₂O) to suppress proton exchange broadening.

Spiking Experiments : Add a known impurity (e.g., residual starting material) to the sample and compare chromatograms .

Multi-Technique Validation : Cross-reference HPLC purity with mass spectrometry (ESI-MS) to confirm molecular ion peaks ([M–H]⁻ at m/z 246.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.